methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate
Overview
Description
Methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMB, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of MMB involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. Specifically, MMB has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. By inhibiting this enzyme, MMB can prevent the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
MMB has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase II activity, and anti-inflammatory properties. In addition, MMB has been found to have low toxicity levels, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using MMB in lab experiments is its low toxicity levels, which make it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using MMB is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of MMB, including further research into its potential applications in cancer treatment and inflammatory diseases. In addition, researchers could explore the use of MMB in combination with other compounds to enhance its effectiveness. Finally, researchers could also investigate the synthesis of analogs of MMB to identify compounds with even greater potential for scientific research.
Scientific Research Applications
MMB has been studied for its potential applications in scientific research, particularly in the field of cancer research. Research has shown that MMB has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MMB has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Properties
IUPAC Name |
methyl 2-[[3-[[2-(2-methylphenoxy)acetyl]amino]benzoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-16-8-3-6-13-21(16)31-15-22(27)25-18-10-7-9-17(14-18)23(28)26-20-12-5-4-11-19(20)24(29)30-2/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMAKNGUCXZRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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